manzacidin A
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Overview
Description
manzacidin A is a natural product found in Hymeniacidon and Axinella verrucosa with data available.
Scientific Research Applications
Enantioselective Synthesis
Manzacidin A, a bromopyrrole alkaloid, has been a focus for synthetic chemists due to its unique structural attributes. An enantioselective synthesis approach for manzacidin A, as well as manzacidin C, has been developed using catalytic C−H bond amination methodology. This technique simplifies alkaloid total synthesis and allows for the facile installation of tetrasubstituted carbinolamine stereocenters, a common feature in manzacidins. The synthesis comprises a 10-step sequence with an overall yield of approximately 30% (P. and J. D. Bois, 2002) (Paul M Wehn & J. Du Bois, 2003).
Novel Synthetic Methodologies
Researchers have explored novel methodologies in the synthesis of manzacidin C, which have broader implications in synthetic chemistry. These include photocatalytic C-H azidation of unprotected amino acids and using hydroxylated L-leucine in the preparation of densely substituted pyrrolidines (Christian Zwick & Hans Renata, 2018).
Modular Synthesis Techniques
The development of an efficient procedure for synthesizing the tetrahydropyrimidine cores of manzacidins highlights modular synthesis techniques. This method uses intramolecular allylic substitution reactions to prepare diastereomers of manzacidins efficiently, demonstrating practical applications in synthesizing structurally unique bromopyrrole alkaloids (S. Bretzke et al., 2016).
Implications in Asymmetric Synthesis
The study of manzacidin A has contributed to asymmetric synthesis, specifically in creating chiral centers. One example is the asymmetric intermolecular conjugate addition of α-amino acid derivatives, which led to the retention of configuration at newly formed tetrasubstituted carbon centers. This methodology was instrumental in the synthesis of manzacidin A (T. Yoshimura et al., 2013).
properties
CAS RN |
134029-41-7 |
---|---|
Molecular Formula |
C12H14BrN3O4 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
(4S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrN3O4/c1-12(3-9(10(17)18)15-6-16-12)5-20-11(19)8-2-7(13)4-14-8/h2,4,6,9,14H,3,5H2,1H3,(H,15,16)(H,17,18)/t9-,12+/m0/s1 |
InChI Key |
GIJXHAABQHRBTG-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br |
SMILES |
CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br |
Canonical SMILES |
CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br |
synonyms |
manzacidin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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